Cloransulam-methyl

Catalog No.
S524048
CAS No.
147150-35-4
M.F
C15H13ClFN5O5S
M. Wt
429.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloransulam-methyl

CAS Number

147150-35-4

Product Name

Cloransulam-methyl

IUPAC Name

methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate

Molecular Formula

C15H13ClFN5O5S

Molecular Weight

429.8 g/mol

InChI

InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3

InChI Key

BIKACRYIQSLICJ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F

Solubility

3.72e-05 M
In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C
In water (25 °C) = 3430 mg/L (pH 9)
Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14

Synonyms

Cloransulam-methyl; Cloransulam methyl; Cloransulam - methyl;

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F

Description

The exact mass of the compound Cloransulam-methyl is 429.031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.72e-05 min water, 3 ppm (ph 5),184 ppm (ph 7) at 25 °cin water (25 °c) = 3430 mg/l (ph 9)solubility (all in mg/l): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of triazolopyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Soybean Cultivation

    Scientific Field: Agricultural Science

    Summary of Application: Cloransulam-methyl is used in soybean cultivation for weed control.

    Methods of Application: The herbicide is applied to the soybean plant and soil.

    Results: Cloransulam-methyl dissipated quickly in the soybean plant with half-lives of 0.21–0.56 days.

Resistance Study in Giant Ragweed

Absorption and Translocation Study

Cloransulam-methyl is a synthetic herbicide classified as a sulfonanilide and triazolopyrimidine compound. Its chemical formula is C15H13ClFN5O5SC_{15}H_{13}ClFN_{5}O_{5}S, and it functions primarily as an inhibitor of acetohydroxyacid synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. This mechanism makes cloransulam-methyl effective in controlling a variety of broadleaf weeds and grasses, particularly in soybean crops .

Cloransulam-methyl acts as a post-emergence herbicide by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth [, ]. This disrupts the production of essential amino acids in targeted weeds, ultimately leading to their death.

While generally considered to have low mammalian toxicity [], proper safety precautions are crucial when handling Cloransulam-methyl due to potential hazards:

  • Skin and eye irritant: Avoid contact with skin and eyes [].
  • Environmental impact: Can potentially harm non-target plants and some aquatic organisms []. Research on its environmental fate and degradation is ongoing [, ].

Cloransulam-methyl undergoes various chemical transformations, primarily through photolysis and microbial degradation. In aqueous environments, it has a half-life of approximately 22 minutes due to rapid photolysis, while in soil, the half-life ranges from 30 to 70 days depending on environmental conditions . The compound is resistant to hydrolysis but is mobile in soil, which raises concerns about potential groundwater contamination .

The biological activity of cloransulam-methyl is characterized by its herbicidal properties. It inhibits the synthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death. While it has low toxicity to mammals, it exhibits higher toxicity to aquatic organisms, particularly fish and algae. Cloransulam-methyl's effects on soil microorganisms have been documented, indicating that it may inhibit nitrification and promote denitrification processes in the soil ecosystem .

Cloransulam-methyl can be synthesized through various chemical pathways involving the reaction of specific precursors. The synthesis typically involves the formation of the methyl ester of cloransulam, which is achieved through esterification reactions. Detailed synthetic routes are often proprietary or protected under patents, but they generally follow established organic synthesis methodologies focusing on functional group transformations and coupling reactions .

Cloransulam-methyl is primarily used as a post-emergence herbicide in agricultural settings, particularly for soybean cultivation. Its effectiveness against a wide range of weeds makes it a valuable tool for farmers seeking to enhance crop yields while managing pest populations. It is also utilized in various formulations for agricultural applications, contributing to integrated pest management strategies .

Studies have investigated the interactions between cloransulam-methyl and various environmental factors. For instance, its toxicity can be influenced by the presence of nanoparticles such as titanium dioxide, which may enhance its oxidative stress effects on soil organisms like Eisenia fetida . Additionally, cloransulam-methyl's mobility in soil can lead to significant leaching into groundwater, raising concerns about its environmental persistence and potential bioaccumulation in aquatic ecosystems .

Several compounds share structural or functional similarities with cloransulam-methyl. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaMechanism of ActionUnique Features
DiclosulamC14H12ClN5O4C_{14}H_{12}ClN_{5}O_{4}Inhibitor of acetolactate synthaseBroad-spectrum herbicide; different chemical structure
SulfentrazoneC13H12F3N3OC_{13}H_{12}F_{3}N_{3}OInhibitor of protoporphyrinogen oxidaseEffective against both grasses and broadleaf weeds
FlorasulamC15H14ClN5O4C_{15}H_{14}ClN_{5}O_{4}Inhibitor of acetolactate synthaseLower toxicity to non-target organisms
ImazethapyrC15H19N3O3C_{15}H_{19}N_{3}O_3Inhibitor of acetohydroxyacid synthaseEffective on legumes; longer residual activity

Cloransulam-methyl stands out due to its specific inhibition mechanism targeting acetohydroxyacid synthase while demonstrating lower mammalian toxicity compared to some similar compounds. Its rapid degradation in aquatic environments also differentiates it from others that may persist longer in such ecosystems.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Off-white powde

XLogP3

3.1

Exact Mass

429.031

Density

1.538 at 20 °C

LogP

log Kow = 1.12 at pH 5; -0.365 at pH 7; -1.24 at pH 8.5; 0.268 (distilled water, pH not specified)

Odor

Slight mint

Appearance

Solid powder

Melting Point

217.0 °C
216-218 °C
217°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9P737Z6HO

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 195 companies with hazard statement code(s):;
H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

147150-35-4

Wikipedia

Cloransulam-methyl

Biological Half Life

... Studies were conducted with (14)C-radiolabeled cloransulam-methyl in the F344 rat using dose levels of 5 or 1000 mg/kg. At 5 mg/kg, over 90% of either a single dose or repeated (15 days doses was absorbed. At 1000 mg/kg, only 28-30% of a single dose was absorbed. Urinary elimination was rapid in both cases with half-lives of approximately 6-9 hr.

Methods of Manufacturing

Cloransulam-methyl is produced by condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.

General Manufacturing Information

Applied by ground only at 0.6 to 0.75 ounces per acre ... Maximum use rate of 0.40 lb per acre.

Analytic Laboratory Methods

In soil by gas chromatography/MSD. In water by gas chromatography/mass spectrometry.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in original container. /FirstRate Herbicide/

Stability Shelf Life

Stable after 28 days at room temp alone and 122 °F alone and with 304 and 306 stainless steel, mild steel, brass, ferric chloride & magnesium chloride.

Dates

Modify: 2023-08-15
1: Barnes ER, Knezevic SZ, Sikkema PH, Lindquist JL, Jhala AJ. Control of Glyphosate-Resistant Common Ragweed (Ambrosia artemisiifolia L.) in Glufosinate-Resistant Soybean [Glycine max (L.) Merr]. Front Plant Sci. 2017 Aug 18;8:1455. doi: 10.3389/fpls.2017.01455. eCollection 2017. PubMed PMID: 28868065; PubMed Central PMCID: PMC5563374.
2: Zhang Z, Li M, Feng M, Zhu K, Han L. Dissipation dynamics and final residues of cloransulam-methyl in soybean and soil. Environ Monit Assess. 2016 Mar;188(3):168. doi: 10.1007/s10661-016-5168-8. Epub 2016 Feb 16. PubMed PMID: 26884355.
3: Johnson TC, Martin TP, Mann RK, Pobanz MA. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Bioorg Med Chem. 2009 Jun 15;17(12):4230-40. doi: 10.1016/j.bmc.2009.02.010. Epub 2009 Feb 14. PubMed PMID: 19464188.
4: Pfleeger T, Olszyk D, Plocher M, Yilma S. Effects of low concentrations of herbicides on full-season, field-grown potatoes. J Environ Qual. 2008 Oct 23;37(6):2070-82. doi: 10.2134/jeq2007.0376. Print 2008 Nov-Dec. PubMed PMID: 18948460.
5: Rodriguez-Delgado MA, Hernández-Borges J. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. J Sep Sci. 2007 Jan;30(1):8-14. PubMed PMID: 17313135.
6: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction. J Chromatogr A. 2005 Dec 30;1100(2):236-42. Epub 2005 Oct 5. PubMed PMID: 16212970.
7: Hernández-Borges J, Rodriguez-Delgado MA, García-Montelongo FJ, Cifuentes A. Analysis of pesticides in soy milk combining solid-phase extraction and capillary electrophoresis-mass spectrometry. J Sep Sci. 2005 Jun;28(9-10):948-56. PubMed PMID: 16013821.
8: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Determination of herbicides in mineral and stagnant waters at ng/L levels using capillary electrophoresis and UV detection combined with solid-phase extraction and sample stacking. J Chromatogr A. 2005 Apr 8;1070(1-2):171-7. PubMed PMID: 15861801.
9: McKelvey RA, Wright JP, Honegger JL. A comparison of crop and non-crop plants as sensitive indicator species for regulatory testing. Pest Manag Sci. 2002 Dec;58(12):1161-74. PubMed PMID: 12476989.
10: Krieger MS, Wynn JL, Yoder RN. Extraction of cloransulam-methyl from soil with subcritical water and supercritical CO2. J Chromatogr A. 2000 Nov 3;897(1-2):405-13. PubMed PMID: 11128225.
11: Lewer P, Finney-Brink KL, Duebelbeis DO. Nature of the residue of [(14)C]Cloransulam-methyl in lactating goats. J Agric Food Chem. 2000 Jun;48(6):2532-46. PubMed PMID: 10888581.

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